molecular formula C14H24N2 B8109357 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene

Cat. No.: B8109357
M. Wt: 220.35 g/mol
InChI Key: SJNKUOCFLBEUDD-UHFFFAOYSA-N
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Description

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene is a spirocyclic compound featuring a fused pyrrolidine ring and a 3-azaspiro[5.5]undec-7-ene backbone. The spiro[5.5] framework confers conformational rigidity, which may enhance binding specificity in pharmacological applications. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally analogous molecules.

Properties

IUPAC Name

9-pyrrolidin-1-yl-3-azaspiro[5.5]undec-10-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-2-12-16(11-1)13-3-5-14(6-4-13)7-9-15-10-8-14/h3,5,13,15H,1-2,4,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNKUOCFLBEUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3(CCNCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The spiro[5.5]undecane system is typically assembled via cyclocondensation or ring-closing metathesis. A proven strategy involves the three-component reaction of ketones, amines, and thioglycolic acid derivatives. For example, Hussein et al. demonstrated that cyclohexanone, ammonium carbonate, and thioglycolic acid undergo cyclocondensation to form 1-thia-4-azaspiro[4.5]decan-3-one . Adapting this method, replacing cyclohexanone with a bicyclic ketone precursor could yield the larger [5.5] spiro system. Key parameters include:

  • Catalyst selection : Sodium dodecylbenzene sulfonate (DBSNa) in acetic acid enhances reaction rates and yields (94% in 60 minutes) .

  • Solvent effects : Acetic acid outperforms ethanol or methanol due to improved protonation of intermediates .

ReactantAmineSolventTime (h)Yield (%)
Spirocyclic intermediatePyrrolidineAbsolute EtOH2.579

Critical factors:

  • Stoichiometry : A 1:1.5 molar ratio of spirocyclic substrate to pyrrolidine ensures complete conversion .

  • Temperature control : Room temperature prevents undesired side reactions like over-alkylation.

Installation of the 7,8-Double Bond

Dehydrogenation or elimination reactions introduce the undec-7-ene moiety. Pd/C-catalyzed dehydrogenation under hydrogen atmosphere (60 psig, 4 hours) has been effective in analogous systems . Alternative methods include:

  • Acid-mediated dehydration : Concentrated H₂SO₄ promotes β-hydrogen elimination from hydroxylated precursors.

  • Metal-ligand complexes : Pd-PEPPSI catalysts enable selective dehydrogenation at 0°C to RT .

Stereochemical Control and Purification

Chiral resolution via HPLC with amylose-based columns or diastereomeric salt formation ensures enantiopurity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the absence of NH signals in ¹H NMR spectra validates successful Mannich functionalization .

Scalability and Industrial Adaptations

Large-scale synthesis (≥100 g) requires:

  • Continuous flow systems : Minimize exothermic risks during cyclocondensation.

  • Green solvents : Ethanol/water mixtures reduce environmental impact without compromising yield .

Comparative Analysis of Synthetic Routes

The table below evaluates three approaches for synthesizing 9-(pyrrolidin-1-yl)-3-azaspiro[5.5]undec-7-ene:

MethodAdvantagesLimitationsYield (%)
Mannich functionalizationMild conditions, high selectivityRequires pre-formed spirocore79–83
Ring-closing metathesisDirect spirocycle formationExpensive Grubbs catalysts60–70
DehydrogenationLate-stage modificationOver-reduction risks65–75

Chemical Reactions Analysis

Types of Reactions

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides rigidity, which enhances binding affinity and selectivity. The pyrrolidine ring can interact with active sites of enzymes, inhibiting their activity and modulating biological pathways .

Comparison with Similar Compounds

Pyrrolo-Pyridine Derivatives

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and its 5-chloro derivative (9b) () share a pyrrolidine-like moiety fused to a pyridine ring. Key differences include:

  • Spiro vs.
  • Synthetic Yield : Both 9a and 9b were synthesized in 60% yields, suggesting moderate efficiency for pyrrolidine-containing systems .
  • Applications : Pyrrolo-pyridines are often explored as kinase inhibitors or antiviral agents, whereas spiro compounds like the target molecule may target GPCRs or ion channels due to their 3D complexity.
Table 1: Comparison of Pyrrolidine-Containing Compounds
Compound Structure Type Yield (%) Key Functional Groups Potential Applications
9a/9b () Fused pyrrolo-pyridine 60 Ester, chloro (9b) Kinase inhibition, antivirals
Target Compound Spirocyclic azaspiro N/A Pyrrolidine, azaspiro[5.5] CNS targets, enzyme modulation

Spirocyclic Azaspiro Compounds

The European patent application () describes 5-(2-methoxyethoxy)-2-[5-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-(trifluoromethyl)aniline and azaspiro[4.5]dec-9-ene derivatives. Key distinctions include:

  • Spiro Ring Size : The patent’s azaspiro[4.5]dec-9-ene has a smaller spiro system ([4.5] vs. [5.5]), increasing ring strain and possibly reducing metabolic stability .
  • Analytical Data : The patent compound showed an LCMS m/z of 861.4 [M+H]+ and HPLC retention time of 1.40 minutes (condition SMD-TFA05), highlighting its hydrophobicity. Spiro[5.5] systems like the target compound may exhibit longer retention times due to increased lipophilicity.
  • Functionalization : The target compound lacks the trifluoromethyl and pyrimidine groups seen in the patent molecule, which are critical for kinase selectivity.

Oxygen-Containing Spiro Analogs

Talaromycin D (), a 1,7-dioxaspiro[5.5]undecan-4-ol derivative, provides insights into spiro systems with heteroatoms:

  • Heteroatom Influence : Replacing nitrogen (azaspiro) with oxygen (dioxaspiro) increases polarity, as seen in Talaromycin D’s hydroxymethyl and ethyl groups. This could enhance aqueous solubility compared to the target compound’s pyrrolidine moiety .
Table 2: Spirocyclic Compound Properties
Compound Spiro System Heteroatoms Key Substituents Bioactivity
Target Compound Azaspiro[5.5] Nitrogen Pyrrolidine Hypothetical CNS modulation
Patent Compound () Azaspiro[4.5] Nitrogen Trifluoromethyl, pyrimidine Kinase inhibition
Talaromycin D () Dioxaspiro[5.5] Oxygen Hydroxymethyl, ethyl Antifungal

Biological Activity

9-(Pyrrolidin-1-Yl)-3-azaspiro[5.5]undec-7-ene is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds that exhibit diverse biological activities. Its structure can be represented as follows:

C14H20N2\text{C}_{14}\text{H}_{20}\text{N}_2

This structure features a pyrrolidine ring that is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an agonist for specific receptors. In particular, it has been studied for its interaction with the Free Fatty Acid Receptor 1 (FFA1 or GPR40), which plays a significant role in glucose metabolism and insulin secretion.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various substituents on the spirocyclic structure. For instance, modifications in the lipophilicity of the substituents can significantly affect receptor binding affinity and agonist potency. A study showed that compounds with lipophilic groups exhibited higher potency, with some derivatives achieving nanomolar EC50 values comparable to established drugs like TAK-875 .

Study 1: Agonistic Activity on FFA1

In a study evaluating several derivatives of spirocyclic compounds, two specific analogs of this compound were identified as potent FFA1 agonists. These compounds demonstrated significant insulinotropic effects in vitro, suggesting their potential utility in treating type II diabetes mellitus .

CompoundEC50 (nM)Insulin Secretion (µU/mL)
TAK-87512100
2-Pyridyloxy derivative2585
2-Pyrimidinyloxy derivative3080

Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profile of various spirocyclic compounds, including this compound, revealed its ability to modulate metabolic pathways associated with obesity and diabetes. The compound was shown to enhance glucose uptake in adipocytes and promote lipolysis in fat cells .

Q & A

Q. What are the primary synthetic routes for 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene, and how can reaction conditions be optimized to improve yield?

The compound can be synthesized via cyclocondensation reactions involving pyrrolidine derivatives and spirocyclic precursors. Optimization involves adjusting solvent systems (e.g., dry benzene for reflux), stoichiometric ratios, and purification methods (e.g., recrystallization from ethanol or chloroform). Computational tools like quantum chemical calculations can predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for confirming spirocyclic and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>99%). Data interpretation requires cross-referencing observed peaks with known analogs and computational simulations of expected spectral profiles .

Q. How can factorial design be applied to systematically evaluate the impact of substituents on the compound’s biological activity?

Factorial design allows simultaneous testing of variables (e.g., substituent position, steric bulk) to identify synergistic effects. For example, a 2³ factorial design can assess how pyrrolidine substitution, spirocyclic ring size, and double bond geometry influence antimicrobial activity. Response surface methodology (RSM) then models optimal combinations for further testing .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics and quantum chemical calculations be integrated to predict the compound’s reactivity and stability under varying experimental conditions?

Density Functional Theory (DFT) calculations predict electronic properties and transition states, while COMSOL models reaction kinetics under simulated thermal or catalytic conditions. Machine learning algorithms trained on experimental datasets (e.g., solvent polarity, temperature) can forecast degradation pathways and stability thresholds, enabling preemptive optimization .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in the compound’s pharmacokinetic properties?

Discrepancies may arise from unaccounted solvent effects or protein binding in vivo. Iterative refinement involves:

  • Validating computational models with experimental adsorption-distribution-metabolism-excretion (ADME) assays.
  • Using molecular dynamics simulations to assess membrane permeability.
  • Applying Bayesian statistics to reconcile outliers in bioavailability data .

Q. What advanced molecular modeling techniques are suitable for elucidating the compound’s interaction with biological targets, and how can these models be validated experimentally?

Molecular docking (e.g., AutoDock Vina) identifies binding poses with enzymes or receptors, while molecular dynamics (MD) simulations assess binding stability. Experimental validation includes:

  • Surface plasmon resonance (SPR) for binding affinity measurements.
  • X-ray crystallography or cryo-EM to resolve ligand-protein complexes.
  • In vitro functional assays (e.g., enzyme inhibition) to correlate modeling with bioactivity .

Q. How do variations in the azaspirocyclic core influence the compound’s physicochemical properties, and what experimental methodologies are critical for assessing these changes?

Modifications to the spirocyclic ring (e.g., ring contraction/expansion) alter logP, solubility, and conformational flexibility. Key methodologies include:

  • Thermodynamic solubility assays in biorelevant media.
  • Parallel artificial membrane permeability assays (PAMPA).
  • Circular dichroism (CD) spectroscopy to monitor structural stability under physiological conditions .

Methodological Resources

  • Data Management : Chemical software (e.g., Schrödinger Suite, Gaussian) enables secure storage, analysis, and sharing of spectral and computational datasets. Encryption protocols ensure compliance with research integrity standards .
  • Experimental Design : ICReDD’s hybrid approach combines quantum chemistry, information science, and high-throughput experimentation to accelerate reaction discovery .

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